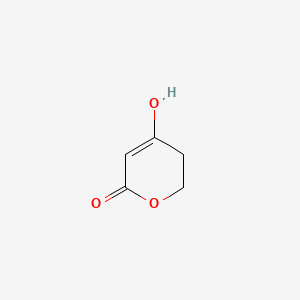
2-Hydroxy-5,6-dihydropyran-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-5,6-dihydropyran-4-one is a heterocyclic compound featuring a six-membered ring with an oxygen atom and a hydroxyl group This compound is part of the pyran family, which is known for its diverse biological and pharmaceutical properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-5,6-dihydropyran-4-one can be achieved through several methods. One common approach involves the intramolecular cyclization of α-haloesters using a metal as a reducing agent . Another method includes the multicomponent reaction (MCR) approach, which is favored for its high efficiency, atom economy, and green reaction conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts, such as transition metals or nanocatalysts, is common to enhance the reaction rate and selectivity .
Chemical Reactions Analysis
Types of Reactions: 2-Hydroxy-5,6-dihydropyran-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution. It is known to participate in the Maillard reaction, contributing to its antioxidant properties .
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under mild conditions.
Reduction: Metal hydrides like sodium borohydride are commonly employed.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various hydroxylated derivatives, while reduction may produce alcohols or other reduced forms .
Scientific Research Applications
2-Hydroxy-5,6-dihydropyran-4-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 2-Hydroxy-5,6-dihydropyran-4-one exerts its effects is primarily through its antioxidant activity. The hydroxyl group in its structure plays a crucial role in scavenging free radicals, thereby reducing oxidative stress . This activity is attributed to the unstable enol structure within the compound, which facilitates the transfer of protons to oxygen radicals .
Comparison with Similar Compounds
5,6-Dihydro-2H-pyran-2-one: Known for its biological activities, including antimicrobial and anti-inflammatory properties.
4-Hydroxy-5,6-dihydro-2H-pyran-2-one: Exhibits similar antioxidant properties and is used in various chemical syntheses.
Uniqueness: 2-Hydroxy-5,6-dihydropyran-4-one stands out due to its specific hydroxyl group positioning, which enhances its antioxidant capabilities. This unique structure allows it to participate in a broader range of chemical reactions and applications compared to its analogs .
Properties
CAS No. |
55100-07-7 |
|---|---|
Molecular Formula |
C5H6O3 |
Molecular Weight |
114.10 g/mol |
IUPAC Name |
4-hydroxy-2,3-dihydropyran-6-one |
InChI |
InChI=1S/C5H6O3/c6-4-1-2-8-5(7)3-4/h3,6H,1-2H2 |
InChI Key |
NJGFHHXZSDLYQJ-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(=O)C=C1O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![sodium;[5-(3-carbamoylpyridin-1-ium-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] [[3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methoxy-oxidophosphoryl] phosphate](/img/structure/B12103207.png)


![tert-butyl N-[3-(4-aminopiperidin-1-yl)-3-oxopropyl]carbamate](/img/structure/B12103213.png)

![2-bromo-3-(2,7-dihydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl)-6-phenyl-5H-imidazo[1,2-a]purin-9-one](/img/structure/B12103220.png)




![Benzoic acid, 4-hydroxy-3,5-dimethoxy-, [(2R,3S,4S,4aR,10bS)-2,3,4,4a,6,10b-hexahydro-3,4,8,10-tetrahydroxy-9-methoxy-6-oxopyrano[3,2-c][2]benzopyran-2-yl]methyl ester](/img/structure/B12103252.png)


